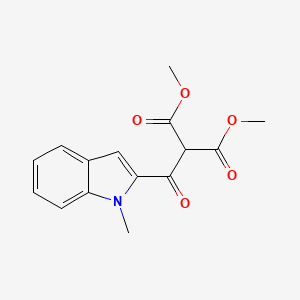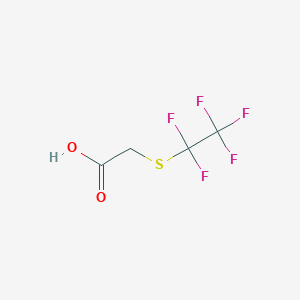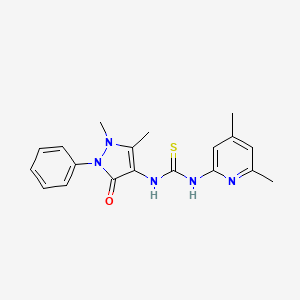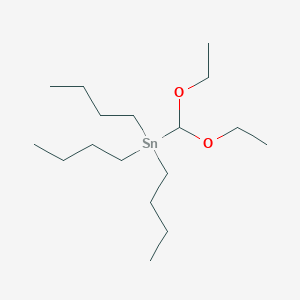
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride typically involves the reaction of 9-aminoacridine with p-nitrophenyl isocyanate, followed by reduction and subsequent reaction with phenyl isocyanate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of acridine N-oxides, while reduction may yield the corresponding amines.
Applications De Recherche Scientifique
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA topoisomerase II, an enzyme involved in DNA replication.
Mécanisme D'action
The mechanism of action of Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of DNA topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, ultimately leading to the inhibition of DNA replication and cell division. The compound’s ability to target DNA makes it a promising candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-(4’-(9-acridinylamino)-3-methoxy-phenyl) methane sulfonamide (mAMSA)
- Methyl N-(4’-(9-acridinylamino)-2-methoxy-phenyl) carbamate hydrochloride (mAMCA)
- N-[2-(dimethylamino)ethyl]acridines-4-carboxamide (DACA)
Uniqueness
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride is unique due to its specific structure, which combines the acridine moiety with a urea linkage. This structure allows for specific interactions with DNA and proteins, making it a valuable tool in scientific research. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and specificity for its molecular targets.
Propriétés
Numéro CAS |
75775-62-1 |
|---|---|
Formule moléculaire |
C26H21ClN4O |
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
1-[4-(acridin-9-ylamino)phenyl]-3-phenylurea;hydrochloride |
InChI |
InChI=1S/C26H20N4O.ClH/c31-26(28-18-8-2-1-3-9-18)29-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)30-24-13-7-5-11-22(24)25;/h1-17H,(H,27,30)(H2,28,29,31);1H |
Clé InChI |
YYXQGNHRFBMLJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)

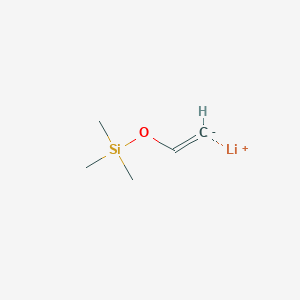

![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
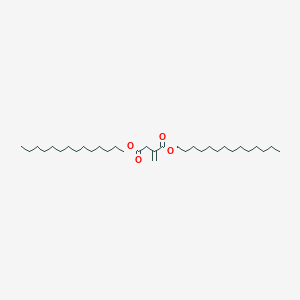

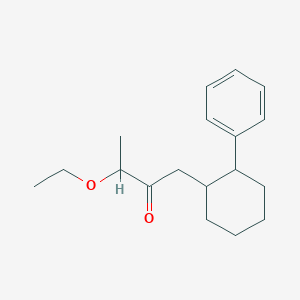
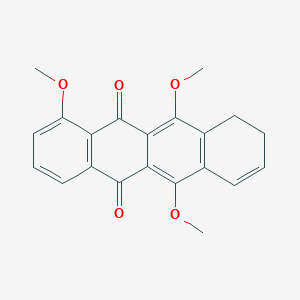
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
